
6-bromo-3-(phenylsulfonyl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-3-(phenylsulfonyl)-2H-chromen-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of chromen-2-ones and has a molecular formula of C15H9BrO4S.
Mécanisme D'action
The mechanism of action of 6-bromo-3-(phenylsulfonyl)-2H-chromen-2-one involves the inhibition of various enzymes and signaling pathways that play a crucial role in cell growth and proliferation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of inflammatory mediators. Additionally, 6-bromo-3-(phenylsulfonyl)-2H-chromen-2-one has been found to inhibit the activation of nuclear factor-kappa B (NF-kB), which is a transcription factor that regulates the expression of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and anticancer activities, 6-bromo-3-(phenylsulfonyl)-2H-chromen-2-one has been shown to exhibit various other biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS), which are known to cause oxidative damage to cells and tissues. Furthermore, this compound has been shown to induce apoptosis, which is a process of programmed cell death that plays a crucial role in the prevention of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 6-bromo-3-(phenylsulfonyl)-2H-chromen-2-one in lab experiments is its potent anti-inflammatory and anticancer activities. Additionally, this compound exhibits low toxicity and can be easily synthesized in the laboratory. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to use in certain assays.
Orientations Futures
There are several future directions for the research on 6-bromo-3-(phenylsulfonyl)-2H-chromen-2-one. One of the potential applications of this compound is in the development of novel anti-inflammatory and anticancer drugs. Furthermore, this compound can be used as a tool for studying the mechanisms involved in inflammation and cancer. Additionally, further studies are needed to investigate the potential of this compound in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases.
Conclusion:
In conclusion, 6-bromo-3-(phenylsulfonyl)-2H-chromen-2-one is a chemical compound that exhibits potent anti-inflammatory and anticancer activities. Its mechanism of action involves the inhibition of various enzymes and signaling pathways that play a crucial role in cell growth and proliferation. This compound has several advantages and limitations for lab experiments, and there are several future directions for the research on this compound. Overall, 6-bromo-3-(phenylsulfonyl)-2H-chromen-2-one has significant potential for the development of novel drugs and the study of various diseases.
Méthodes De Synthèse
The synthesis of 6-bromo-3-(phenylsulfonyl)-2H-chromen-2-one involves the reaction of 6-bromo-2H-chromen-2-one with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired product in good yield.
Applications De Recherche Scientifique
6-bromo-3-(phenylsulfonyl)-2H-chromen-2-one has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent anti-inflammatory, antioxidant, and anticancer activities. Furthermore, this compound has been shown to inhibit the growth of various cancer cells, including breast, colon, lung, and prostate cancer cells.
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-6-bromochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrO4S/c16-11-6-7-13-10(8-11)9-14(15(17)20-13)21(18,19)12-4-2-1-3-5-12/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVSJEWEDFCNPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

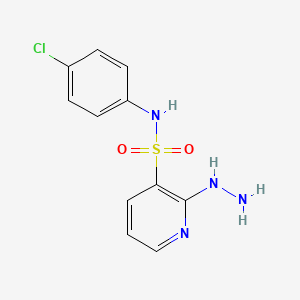

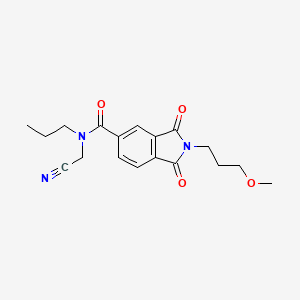
![4-[2-(3,5-Dimethylanilino)-2-oxoethyl]phenyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate](/img/structure/B3004314.png)
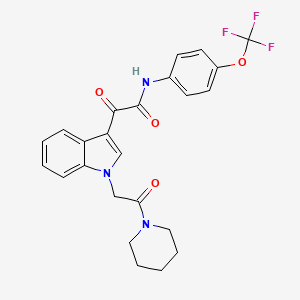
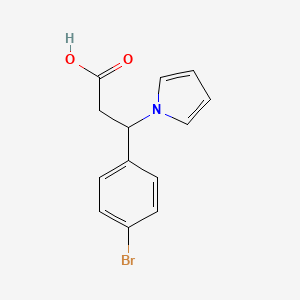
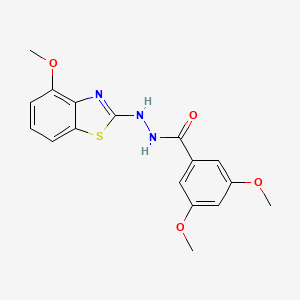
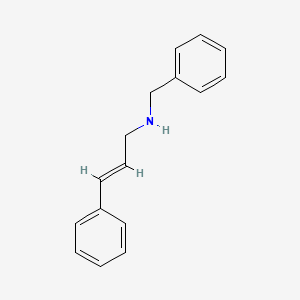
![2-chloro-N-[3-(methoxymethoxy)propyl]-8-methylquinoline-3-carboxamide](/img/structure/B3004325.png)
![3-(2-chlorobenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3004327.png)
![N-(4-methoxyphenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3004329.png)
![5-Bromo-2-[(3-chlorobenzyl)oxy]benzaldehyde](/img/structure/B3004330.png)
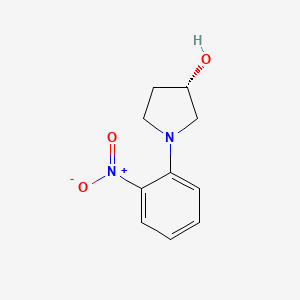
![N-(2,4-dimethoxyphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3004332.png)